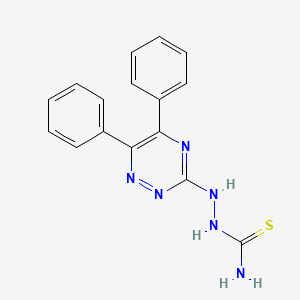

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide

Description

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is a heterocyclic compound featuring a 1,2,4-triazine core substituted with two phenyl groups at positions 5 and 4. Synthesized via acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with spiro compounds (e.g., Scheme 2 in and ), this compound exhibits broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties . Its structural flexibility allows for diverse chemical modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

CAS No. |

113615-06-8 |

|---|---|

Molecular Formula |

C16H14N6S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |

InChI |

InChI=1S/C16H14N6S/c17-15(23)20-22-16-18-13(11-7-3-1-4-8-11)14(19-21-16)12-9-5-2-6-10-12/h1-10H,(H3,17,20,23)(H,18,21,22) |

InChI Key |

ZAUJWEMNKKVAIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzil with Thiosemicarbazide

The reaction between benzil (1,2-diphenylethanedione) and thiosemicarbazide in refluxing ethanol or acetic acid yields 5,6-diphenyl-1,2,4-triazine-3(2H)-thione as an intermediate. This step proceeds via cyclocondensation, where the diketone reacts with the hydrazine derivative to form the triazine ring. Optimal conditions include:

- Solvent: Ethanol (12–24 hours under reflux) or acetic acid (6–8 hours at 120°C).

- Molar Ratio: 1:1 stoichiometry of benzil to thiosemicarbazide.

- Yield: 65–78% after recrystallization from dioxane or ethanol.

The product’s structure is confirmed via IR (C=S stretch at 1,200–1,250 cm⁻¹) and ¹³C NMR (δ 173–176 ppm for thiocarbonyl).

Incorporation of the Hydrazine-Carbothioamide Moiety

The hydrazine-1-carbothioamide group is introduced via nucleophilic substitution or condensation reactions.

Nucleophilic Substitution with Thiosemicarbazide

5,6-Diphenyl-1,2,4-triazine-3(2H)-thione reacts with thiosemicarbazide in dimethyl sulfoxide (DMSO) containing K₂CO₃ under reflux. The thiolate anion attacks the triazine’s electrophilic carbon, displacing the sulfur atom and forming the hydrazine-carbothioamide linkage. Key parameters include:

Condensation with Formaldehyde and Ammonia

An alternative route involves hydroxymethylation followed by amination. Treatment of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione with formaldehyde and ammonium chloride in ethanol introduces an aminomethyl group, which subsequently reacts with thiourea to form the carbothioamide. This two-step process achieves moderate yields (55–65%) but requires careful control of pH and temperature to avoid over-alkylation.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

- Polar Solvents: DMSO and DMF enhance reaction rates by stabilizing ionic intermediates.

- Catalysts: Pd(PPh₃)₄ in cross-coupling reactions improves aryl group incorporation efficiency.

- Base Selection: K₂CO₃ outperforms NaOH in nucleophilic substitutions due to milder basicity, reducing side reactions.

Temperature and Time Dependence

- Cyclocondensation: Prolonged reflux (≥12 hours) ensures complete ring closure but risks decomposition.

- Substitution Reactions: Higher temperatures (100°C) accelerate kinetics but may degrade thermally sensitive groups like hydrazines.

Analytical Characterization

Spectroscopic Techniques

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% for most synthetic batches. Retention times correlate with hydrophobicity of aryl substituents.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

- Solvent Volume: Large-scale reactions require solvent recycling to reduce costs.

- Catalyst Recovery: Pd catalysts are recovered via filtration or extraction, enhancing sustainability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Condensation | 65–78 | 92–95 | Simplicity, one-pot synthesis | Limited functional group tolerance |

| Suzuki Cross-Coupling | 70–85 | 90–93 | Modular aryl group incorporation | Requires palladium catalysts |

| Hydroxymethylation | 55–65 | 88–90 | Avoids harsh conditions | Multi-step, lower overall yield |

Chemical Reactions Analysis

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, metal ions, and organic solvents. For example, the compound can react with interhalogens to form charge-transfer adducts or halonium compounds . The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a ligand in coordination chemistry to form complexes with metal ions . These complexes have potential applications in catalysis, sensing, and materials development. Additionally, triazine derivatives are explored for their potential use in pharmaceuticals due to their biological activity.

Mechanism of Action

The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide involves its interaction with molecular targets through its triazine and hydrazine-carbothioamide moieties. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other interacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their impact on bioactivity among triazine derivatives:

Key Research Findings

SAR Insights : The hydrazine-carbothioamide group is critical for antimicrobial activity, while substituents like fluorine or benzothiazole enhance anticancer potency .

Synthetic Innovations: Microwave-assisted methods () reduce reaction times but require optimization for scalability.

Contradictions : While phosphorus/fluorine derivatives () show improved bioactivity, their synthetic complexity limits broad application compared to simpler thioacetamide analogs .

Biological Activity

2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This triazine derivative exhibits a unique structure that may confer various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a triazine ring substituted with diphenyl groups and a hydrazine moiety linked to a carbothioamide functional group. Its molecular formula is with a molecular weight of 263.3 g/mol . The presence of the triazine ring contributes to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide as an apoptosis inducer in cancer cells. For instance, related compounds from the 5,6-diaryl-1,2,4-triazine family have shown significant antiproliferative effects against various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) .

Key Findings:

- Compound 11E , a derivative of 5,6-diaryl-1,2,4-triazines, exhibited a potent inhibitory effect against these cell lines, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) .

- Mechanistic studies indicated that these compounds inhibited colony formation and arrested the cell cycle at the G2/M phase. Additionally, they induced morphological changes in cancer cells and decreased mitochondrial membrane potential, leading to apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The biological activity of triazine derivatives also extends to antimicrobial properties. Some derivatives have demonstrated moderate activity against various fungi and bacteria . While specific data on 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is limited, related compounds in its class have shown promise in this area.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazine structure can significantly impact biological activity. For example:

- The introduction of different substituents on the triazine ring can enhance antiproliferative effects.

- The presence of a 1,2,3-triazole linker in certain derivatives has been shown to improve inhibitory activity against cancer cell lines compared to non-linked analogs .

Case Studies

A notable case study involved the synthesis and evaluation of several 5,6-diaryl-1,2,4-triazines with varying substituents. The study found that certain compounds led to increased expression of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), indicating a clear mechanism through which these compounds exert their anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 5,6-diphenyl-1,2,4-triazin-3-amine and thiocarbohydrazide derivatives. Key steps include:

-

Reflux conditions : Use anhydrous ethanol or DMF as solvents under nitrogen atmosphere to prevent oxidation .

-

Catalyst optimization : Employ acetic acid or p-toluenesulfonic acid to accelerate hydrazine-carbothioamide bond formation .

-

Yield improvement : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and purify via column chromatography. Typical yields range from 55–70% .

Reaction Parameter Optimal Condition Impact on Yield Solvent Anhydrous ethanol Maximizes solubility of intermediates Temperature 80–90°C Balances reaction rate vs. decomposition Catalyst 10 mol% acetic acid Reduces side-product formation

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : -NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) and IR (C=S stretch at ~1250 cm) to confirm functional groups .

- Chromatography : HPLC (C18 column, acetonitrile:water gradient) with UV detection at 254 nm to assess purity (>95%) .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.3%, H: 4.1%, N: 20.5%, S: 8.7%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hygroscopicity : Susceptible to moisture; use desiccants (silica gel) in storage containers .

- Solution stability : Prepare fresh solutions in DMSO or DMF; avoid aqueous buffers (pH >7) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density at the hydrazine-carbothioamide moiety.

- Reactivity hotspots : Identify electrophilic centers (e.g., sulfur in C=S) prone to attack by amines or thiols .

- Validation : Compare predicted reaction pathways with experimental LC-MS/MS data for intermediates .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response normalization : Use standardized assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin) to minimize batch variability .

- Solvent interference testing : Compare activity in DMSO vs. PEG-400 to rule out solvent-artifact interactions .

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC values) using ANOVA to identify outliers .

Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Variables : Select factors like temperature (60–100°C), molar ratio (1:1–1:3), and catalyst type .

-

Response surface methodology (RSM) : Use Minitab or Design-Expert to model interactions between variables and maximize yield/purity .

-

Validation : Synthesize 3–5 derivatives per iteration; characterize via -NMR and HRMS .

Factor Levels Tested Optimal Combination Temperature 70°C, 80°C, 90°C 80°C Molar ratio (amine:thiocarbazide) 1:1.2, 1:1.5, 1:2 1:1.5 Reaction time 6h, 12h, 18h 12h

Data Contradiction & Theoretical Frameworks

Q. How do conflicting reports on the compound’s solubility in polar solvents align with its molecular dipole moment?

- Methodological Answer :

- Experimental validation : Measure solubility in DMSO, methanol, and water using gravimetric analysis .

- Theoretical alignment : Calculate dipole moment via computational tools (e.g., Spartan). Higher dipole moments (>4.0 Debye) correlate with DMSO solubility but poor aqueous solubility .

Q. What mechanistic insights explain discrepancies in its antioxidant vs. pro-oxidant behavior?

- Methodological Answer :

- ROS scavenging assays : Use electron paramagnetic resonance (EPR) to detect hydroxyl radical quenching vs. superoxide generation .

- Redox potential measurement : Cyclic voltammetry (glassy carbon electrode) to determine oxidation/reduction peaks .

- Theoretical basis : Link redox behavior to the triazine ring’s electron-withdrawing effects and thioamide’s radical stabilization .

Compliance & Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.